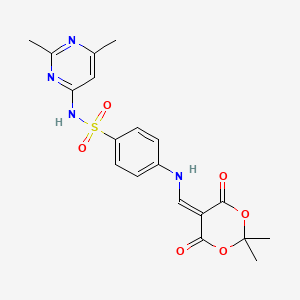
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Final Product: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring or the amine group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to quinones, while reduction could yield various amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A simpler analog without the pyrrolidine group.
2-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)ethanamine: A similar compound with a methylenedioxy group instead of methoxy groups.
2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanamine: A compound with a methylamino group instead of pyrrolidine.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is unique due to the presence of both the dimethoxyphenyl and pyrrolidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16;;/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACRQSGDNMUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2645033.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2645035.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)


![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2645051.png)
